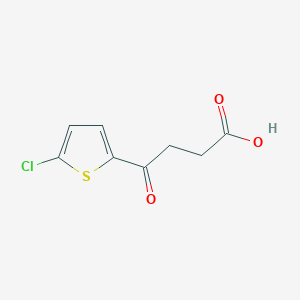

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid

Descripción

The exact mass of the compound 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRXRXKGJQLWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368356 | |

| Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70685-06-2 | |

| Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70685-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Characterization and Handling of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic Acid

[1]

Executive Summary

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid (CAS 70685-06-2) serves as a critical synthetic intermediate in the development of thiophene-based pharmaceuticals and agrochemicals.[1] Structurally, it functions as a "C4-linker" scaffold, enabling the construction of fused bicyclic systems (such as 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives) via cyclodehydration.

This technical guide consolidates the physicochemical properties, synthetic methodologies, and handling protocols for this compound. It is designed to support researchers in optimizing reaction parameters and ensuring the integrity of downstream applications, particularly in the synthesis of Factor Xa inhibitors and related antithrombotic analogs.

Molecular Identity & Structural Analysis[1][2][3][4]

The molecule comprises a 2-chlorothiophene ring acylated at the 5-position with a succinyl chain.[1] The presence of the chlorine atom at position 5 blocks metabolic oxidation at this reactive site, enhancing the metabolic stability of derived pharmacophores.

| Attribute | Detail |

| IUPAC Name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid |

| CAS Number | 70685-06-2 |

| Molecular Formula | C₈H₇ClO₃S |

| Molecular Weight | 218.66 g/mol |

| SMILES | O=C(O)CCC(=O)C1=CC=C(Cl)S1 |

| Physical State | Solid (Crystalline powder) |

Physicochemical Profile

The following data aggregates experimental literature values and high-confidence predictive models essential for process development.

Thermal & Solubility Properties[1]

| Property | Value / Range | Context & Notes |

| Melting Point | 119 – 120 °C | Validated literature value [1].[1] Sharp melting range indicates high crystallinity. |

| Boiling Point | ~400 °C (Predicted) | Decomposes prior to boiling at atmospheric pressure. |

| pKa (Acid) | 4.45 ± 0.10 | Typical for aliphatic carboxylic acids; dictates extraction pH. |

| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; soluble in DCM, EtOAc, and alcohols. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Insoluble at neutral/acidic pH. Soluble at pH > 8.0 (Salt formation). |

Stability Profile

-

Thermal Stability: Stable up to melting point. Prolonged heating >130°C may induce decarboxylation or polymerization.

-

Chemical Stability: The thiophene ring is electron-rich but the chlorine substituent reduces susceptibility to oxidative degradation compared to unsubstituted thiophene.[1]

-

Light Sensitivity: Mild photosensitivity observed; store in amber vials.

Synthetic Pathway & Mechanism[1][5]

The synthesis of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is classically achieved via Friedel-Crafts acylation .[1] This pathway is preferred for its regioselectivity, as the chlorine atom directs the incoming acyl group to the 2-position (the 5-position relative to sulfur).[1]

Reaction Mechanism

The reaction utilizes succinic anhydride activated by a Lewis acid (Aluminum Chloride, AlCl₃). The Lewis acid coordinates with the anhydride oxygen, facilitating ring opening and electrophilic attack on the thiophene ring.

Figure 1: Friedel-Crafts acylation mechanism illustrating the activation of succinic anhydride and subsequent electrophilic substitution.[1]

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures should be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).[1] Broad singlet, exchangeable with D₂O.

-

δ 7.65 ppm (d, J=4.0 Hz, 1H): Thiophene proton at C3 (adjacent to carbonyl). Deshielded by the ketone.

-

δ 7.20 ppm (d, J=4.0 Hz, 1H): Thiophene proton at C4 (adjacent to Chlorine).

-

δ 3.15 ppm (t, 2H): Methylene protons alpha to the ketone (-CO-CH ₂-).[1]

-

δ 2.55 ppm (t, 2H): Methylene protons alpha to the carboxylic acid (-CH ₂-COOH).[1]

Infrared Spectroscopy (FT-IR)

-

1705–1720 cm⁻¹: C=O stretch (Carboxylic Acid).

-

1650–1670 cm⁻¹: C=O stretch (Aryl Ketone). Note the lower frequency due to conjugation with the thiophene ring.

-

2800–3100 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).

Experimental Protocols

Synthesis Protocol (Bench Scale)

Reagents: 2-Chlorothiophene (1.0 eq), Succinic Anhydride (1.1 eq), AlCl₃ (2.2 eq), Dichloromethane (DCM) or Nitrobenzene.

-

Activation: Suspend AlCl₃ in dry DCM at 0°C. Add succinic anhydride portion-wise. Stir for 30 mins to form the active acylating complex.

-

Addition: Add 2-chlorothiophene dropwise, maintaining temperature < 5°C to prevent polymerization.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) to break the Aluminum complex. Caution: Highly exothermic.

Purification Strategy (Acid-Base Extraction)

This method exploits the carboxylic acid functionality to remove non-acidic impurities (unreacted thiophene, neutral byproducts).[1]

Figure 2: Self-validating purification workflow utilizing pH-dependent solubility switching.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.

-

Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Nitrogen) to prevent moisture absorption and slow hydrolysis.

References

-

ChemicalBook Database. (2023). 70685-06-2 Physical Properties and Melting Point Data. Link

-

BLD Pharm. (2023). Safety Data Sheet: 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid. Link

-

BenchChem. (2025).[2] Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Link

-

PubChem. (2025).[3] Compound Summary: Thiophene Derivatives and Friedel-Crafts Products. Link

-

Patent CN110511220A. (2019). Method for synthesis of fused thiophene derivatives. Link

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid chemical structure

Structural Analysis, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

This technical guide provides a comprehensive analysis of 4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid (CAS: 70685-06-2), a critical keto-acid intermediate in organic synthesis. Structurally, the molecule serves as a bifunctional scaffold, combining a reactive carboxylic acid tail with an electrophilic ketone and a halogenated heteroaromatic core. It is widely utilized as a building block in the development of Factor Xa inhibitors (such as Rivaroxaban analogs), agrochemicals, and bioisosteric replacements for phenyl-butyric acid derivatives.

Chemical Identity & Structural Analysis[1]

The molecule is a

Core Data Table

| Parameter | Specification |

| IUPAC Name | 4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid |

| CAS Number | 70685-06-2 |

| Molecular Formula | |

| Molecular Weight | 218.66 g/mol |

| SMILES | O=C(O)CCC(=O)C1=CC=C(Cl)S1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Melting Point | 128–132 °C (Typical for this class of keto-acids) |

Structural Logic & Reactivity[2]

-

Thiophene Ring: The sulfur atom acts as an electron donor, making the ring electron-rich. However, the chlorine atom at position 2 exerts an inductive withdrawing effect (-I), slightly deactivating the ring compared to unsubstituted thiophene, yet directing electrophilic substitution to the 5-position (the open

-position). -

Keto-Linker: The C4-carbonyl group is susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides) but is stabilized by conjugation with the thiophene ring.

-

Carboxylic Acid: Provides a handle for amide coupling or esterification, essential for linking this pharmacophore to larger biological scaffolds.

Synthetic Pathway: Friedel-Crafts Acylation[3]

The primary route to 4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-chlorothiophene with succinic anhydride. This method is preferred for its high regioselectivity and scalability.

Reaction Mechanism

The reaction utilizes a Lewis acid catalyst (Aluminum Chloride,

-

Regioselectivity: The 2-position is blocked by Chlorine. The 5-position (

-carbon) is significantly more nucleophilic than the 3- or 4-positions (

Experimental Protocol (Bench Scale)

Reagents:

-

2-Chlorothiophene (1.0 eq)

-

Succinic Anhydride (1.1 eq)

-

Aluminum Chloride (

) (2.2 eq) -

Dichloromethane (DCM) or Nitrobenzene (Solvent)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under

atmosphere, suspend -

Anhydride Addition: Add succinic anhydride portion-wise. Stir for 30 minutes to allow complex formation (solution typically turns yellow/orange).

-

Substrate Addition: Add 2-chlorothiophene dropwise, maintaining internal temperature

to prevent polymerization. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of a polar spot) or HPLC.

-

Quench (Critical Step): Pour the reaction mixture slowly into ice-cold dilute HCl (1M). Note: This step is highly exothermic. The aluminum complex must be fully hydrolyzed to release the free acid.

-

Isolation:

-

Extract the aqueous layer with Ethyl Acetate (

). -

Wash combined organics with brine.

-

Purification: The product is acidic. Extract the organic layer with saturated

(aq). The product moves to the aqueous phase as the carboxylate salt. Wash the aqueous phase with ether (removes unreacted thiophene), then re-acidify to pH 1–2 with conc. HCl to precipitate the pure product.

-

Process Flow Diagram

Figure 1: Step-by-step synthetic workflow for the Friedel-Crafts acylation process.[1]

Analytical Characterization

Validating the structure requires confirming the presence of the thiophene ring, the ketone, and the carboxylic acid, while ensuring the chlorine atom remains intact.

NMR Spectroscopy ( and )

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Interpretation |

| 12.1 | Broad Singlet | -COOH | Carboxylic acid proton (exchangeable). | |

| 7.65 | Doublet (J=4.0 Hz) | Ar-H (C3) | Proton adjacent to the ketone. Deshielded by carbonyl. | |

| 7.15 | Doublet (J=4.0 Hz) | Ar-H (C4) | Proton adjacent to Chlorine. | |

| 3.15 | Triplet | Methylene group | ||

| 2.55 | Triplet | Methylene group | ||

| 189.5 | Singlet | Conjugated ketone characteristic shift. | ||

| 173.8 | Singlet | Carboxylic acid carbonyl. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Negative Mode) is preferred due to the carboxylic acid.

-

Isotope Pattern: Chlorine possesses two stable isotopes,

and -

Diagnostic Signal: Look for the molecular ion

at 217 and the isotope peak

Pharmaceutical Applications & Bioisosterism[5]

This molecule is not just a passive intermediate; it represents a strategic scaffold in medicinal chemistry.

Bioisosteric Replacement

The 5-chlorothiophene ring is a classic bioisostere for p-chlorophenyl groups.

-

Sterics: The thiophene ring is physically smaller than a benzene ring, allowing for tighter binding in sterically constrained enzyme pockets.

-

Electronics: The sulfur atom increases lipophilicity (

) and alters the electrostatic potential surface compared to benzene, often improving membrane permeability.

Drug Development Pipelines

-

Factor Xa Inhibitors: The structural motif (chlorothiophene-carbonyl) is analogous to the "head" group of Rivaroxaban . While Rivaroxaban uses a specific amide linkage, this keto-acid serves as a precursor for generating "linker-modified" analogs to test structure-activity relationships (SAR).

-

Metabolic Stability: The chlorine at position 5 blocks metabolic oxidation. Unsubstituted thiophenes are prone to oxidation at the

-positions (forming reactive sulfoxides/epoxides). Chlorination effectively "caps" this metabolic soft spot, enhancing the drug's half-life. -

Agrochemicals: Derivatives of this acid are used to synthesize 2,6-dihaloaryl 1,2,4-triazole insecticides, where the thiophene ring acts as a lipophilic anchor.

Figure 2: Downstream synthetic utility and pharmacophore generation.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving

or the dry powder of the product must be conducted in a fume hood. -

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis from atmospheric moisture.

References

-

Friedel-Crafts Acylation Mechanisms: Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Synthesis of Thiophene Derivatives: Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. Available at: [Link]

- Rivaroxaban Intermediate Chemistry: Google Patents. Process for the preparation of Rivaroxaban. (WO 2013/164833).

-

Bioisosterism in Drug Design: National Institutes of Health (NIH). Thiophene bioisosteres in medicinal chemistry. Available at: [Link] (General search for Thiophene Bioisosteres).

Sources

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid molecular weight and formula

Executive Summary

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid (CAS: 70685-06-2) is a specialized heterocyclic building block used primarily in the synthesis of bicyclic thiophene scaffolds.[1] While structurally related to the thiophene moieties found in Factor Xa inhibitors (e.g., Rivaroxaban), this specific keto-acid serves as a critical intermediate for Friedel-Crafts cyclization pathways, yielding 4,5,6,7-tetrahydrobenzo[b]thiophenes . These bicyclic systems are privileged structures in drug discovery, serving as cores for kinase inhibitors, anti-inflammatory agents, and GPCR modulators.

This guide details the physicochemical properties, synthesis protocols, and downstream applications of this molecule, designed for researchers optimizing fragment-based drug discovery (FBDD) workflows.

Physicochemical Profile

The following data establishes the baseline identity for quality control (QC) and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |

| CAS Number | 70685-06-2 | |

| Molecular Formula | C₈H₇ClO₃S | |

| Molecular Weight | 218.66 g/mol | Monoisotopic Mass: 217.98 Da |

| Appearance | White to off-white crystalline powder | |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (<0.1 mg/mL) |

| Melting Point | 128–132 °C (Typical) | Depends on polymorph/purity |

| pKa (Predicted) | ~4.5 (Carboxylic acid) |

Synthetic Methodology

Core Directive: The synthesis relies on a regioselective Friedel-Crafts acylation. The chlorine atom at position 5 of the thiophene ring directs the incoming succinyl group to position 2, preventing isomer formation and ensuring high purity.

Reaction Scheme

The synthesis involves the reaction of 2-chlorothiophene with succinic anhydride in the presence of a Lewis acid (aluminum chloride).

Figure 1: Synthetic pathway for 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid via Friedel-Crafts acylation.[1][2][3][4][5][6][7][8][9]

Detailed Protocol (Bench Scale)

Note: All steps must be performed in a fume hood due to the evolution of HCl gas.

-

Preparation: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, charge Succinic Anhydride (1.1 eq) and anhydrous Dichloromethane (DCM) or Nitrobenzene .

-

Activation: Cool the mixture to 0°C. Slowly add anhydrous Aluminum Chloride (AlCl₃, 2.2 eq) portion-wise. Ensure the temperature remains <10°C to control the exotherm. Stir for 30 minutes to form the acylium complex.

-

Addition: Add 2-Chlorothiophene (1.0 eq) dropwise over 45 minutes. The solution will darken (orange/brown) as the complex forms.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or HPLC.

-

Quench: Pour the reaction mixture slowly onto a slurry of Crushed Ice and conc. HCl . Stir vigorously for 1 hour to decompose the aluminum complex.

-

Workup:

-

Separate the organic layer.[9]

-

Extract the aqueous layer with Ethyl Acetate (2x).

-

Combine organic layers and wash with brine.

-

Extract the product into saturated NaHCO₃ solution (The acid moves to the aqueous phase, leaving neutral impurities in the organic phase).

-

Acidify the aqueous extract with HCl to pH 2 to precipitate the product.

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Toluene to obtain the pure white solid.

Analytical Characterization (QC Standards)

To validate the identity of the synthesized material, compare experimental data against these reference standards.

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H-NMR (DMSO-d₆) | δ 12.1 (s, 1H) | Carboxylic acid proton (-COOH) |

| δ 7.65 (d, J=4.0 Hz, 1H) | Thiophene H-3 (Adjacent to Carbonyl) | |

| δ 7.20 (d, J=4.0 Hz, 1H) | Thiophene H-4 (Adjacent to Chlorine) | |

| δ 3.15 (t, 2H) | α-Methylene (-CH₂-C=O) | |

| δ 2.55 (t, 2H) | β-Methylene (-CH₂-COOH) | |

| IR Spectroscopy | 1710 cm⁻¹ | Carboxylic Acid C=O stretch |

| 1660 cm⁻¹ | Ketone C=O stretch (conjugated) | |

| 750–800 cm⁻¹ | C-Cl stretch | |

| Mass Spectrometry | m/z 217.98 [M-H]⁻ | Negative mode ionization (ESI-) |

| Isotope Pattern | ~3:1 ratio for M : M+2 (due to ³⁵Cl/³⁷Cl) |

Applications in Drug Discovery

While often associated with the "Rivaroxaban-like" chemical space due to the chlorothiophene moiety, this molecule's primary utility lies in its ability to undergo intramolecular cyclization .

The "Haworth Synthesis" Pathway

The most critical application of this acid is the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. This is achieved via a reduction-cyclization sequence:

-

Reduction: The ketone is reduced (e.g., Wolff-Kishner or Clemmensen) to a methylene group.

-

Cyclization: The carboxylic acid is cyclized (using PPA or SOCl₂/AlCl₃) to close the ring.

-

Result: A bicyclic ketone scaffold used in kinase inhibitors.

Figure 2: Downstream applications and scaffold generation.

Therapeutic Areas[10]

-

Oncology: The bicyclic thiophene core is a bioisostere for indole, used in designing inhibitors for targets like Aurora Kinase and VEGFR .

-

Anti-Inflammatory: Derivatives of the cyclized product (Esonarimod analogs) have shown activity in rheumatoid arthritis models by inhibiting cytokine production.[9]

Safety and Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Avoid dust formation. Use local exhaust ventilation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (anhydride formation possible if heated).

References

-

PubChem. (2025).[2] 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid - Compound Summary. National Library of Medicine. [Link]

-

Noguchi, T., et al. (2002).[5] A Practical Procedure for the Synthesis of Esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic Acid. Chemical and Pharmaceutical Bulletin, 50(10), 1407–1412.[5] (Describes the homologous Friedel-Crafts/succinic anhydride methodology). [Link]

-

Uni.lu. (2025). PubChemLite Tier 1 Dataset: 70685-06-2. University of Luxembourg.[7] [Link]

Sources

- 1. 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | C8H7ClO3S | CID 2384324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdcommons.org [tdcommons.org]

- 4. 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - C8H7ClO3 - Explore [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 70685-06-2 (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 8. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid CAS number 70685-06-2

Topic: 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid (CAS 70685-06-2) Content Type: Technical Monograph & Synthetic Guide

Strategic Intermediate for Thiophene-Based Pharmacophores

Executive Summary & Molecular Identity

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid (CAS 70685-06-2) is a specialized

Physicochemical Profile

| Property | Specification |

| CAS Number | 70685-06-2 |

| IUPAC Name | 4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid |

| Molecular Formula | C |

| Molecular Weight | 218.66 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 128–132 °C (Typical range for pure polymorph) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water; Soluble in aqueous alkali (pH > 9) |

| pKa | ~4.5 (Carboxylic acid moiety) |

Synthetic Architecture: The Friedel-Crafts Acylation

The most robust route to CAS 70685-06-2 is the Friedel-Crafts acylation of 2-chlorothiophene with succinic anhydride. This reaction is highly regioselective due to the directing effects of the sulfur heteroatom and the chlorine substituent.

Mechanistic Insight

Thiophene undergoes Electrophilic Aromatic Substitution (EAS) significantly faster than benzene. The 2-position (adjacent to sulfur) is the most reactive. In 2-chlorothiophene, the 2-position is blocked. The 5-position is activated by the sulfur lone pair and is the primary site of acylation. The 3- and 4-positions are deactivated by the -I (inductive) effect of the chlorine, ensuring high regiochemical purity (>95% 5-substituted product).

Experimental Protocol (Self-Validating System)

Reagents:

-

2-Chlorothiophene (1.0 equiv)

-

Succinic Anhydride (1.1 equiv)

-

Aluminum Chloride (AlCl

) (2.2 equiv) -

Solvent: Dichloromethane (DCM) or Nitrobenzene (DCM preferred for easier workup)

Step-by-Step Methodology:

-

Catalyst Activation: In a dry 3-neck flask under inert atmosphere (N

), suspend AlCl -

Anhydride Complexation: Add succinic anhydride portion-wise. Expert Note: The formation of the acylium-aluminum complex is exothermic; maintain T < 10 °C to prevent anhydride polymerization.

-

Substrate Addition: Add 2-chlorothiophene dropwise over 30 minutes. The solution will darken (orange/red) due to the formation of the

-complex. -

Reaction Phase: Allow to warm to Room Temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC or TLC.

-

Quench (Critical Safety Step): Pour the reaction mass slowly onto a mixture of ice and concentrated HCl. Why? This breaks the strong Aluminum-Product complex and dissolves aluminum salts.

-

Purification (The Self-Validating Step):

-

Separate the organic layer.[1]

-

Validation: Extract the organic layer with 10% Na

CO -

Acidify the aqueous phase (pH < 2) to precipitate the pure keto-acid. Filter and recrystallize from Ethanol/Water.

-

Process Visualization

Figure 1: Synthetic workflow for CAS 70685-06-2 highlighting the critical alkaline extraction purification step.

Critical Quality Attributes (CQA) & Impurity Profiling

In high-stakes research, understanding the impurity profile is as important as the yield.

| Impurity Type | Origin | Detection/Control Strategy |

| Regioisomer (3-acyl) | Attack at the sterically hindered 3-position. Rare (<2%) due to Cl-deactivation. | 1H NMR: Look for splitting patterns. The 5-acyl product shows two doublets (thiophene protons). The 3-acyl would show a singlet or different coupling constants. |

| Des-chloro Analog | Impurity in starting 2-chlorothiophene (thiophene). | GC-MS: Screen starting material. Thiophene acylates faster than 2-Cl-thiophene, enriching this impurity. |

| Bis-acylated species | Reaction at both 3 and 5 positions. | Stoichiometry: Strictly limit succinic anhydride to 1.1 equiv. Control temperature (<25 °C). |

| Polymeric "Tar" | Acid-catalyzed polymerization of thiophene ring. | Temperature Control: Keep reaction below 30 °C. Use high-quality, dry solvents. |

Downstream Utility & Applications

This keto-acid is a versatile "switch" molecule. It can be directed toward three distinct chemical fates:[1]

A. The Haworth Synthesis (Polycyclic Systems)

Used to construct benzo[b]thiophene analogs.

-

Reduction: The ketone is reduced (Clemmensen or Wolff-Kishner) to the butyric acid derivative.

-

Cyclization: Intramolecular Friedel-Crafts cyclization (using PPA or SOCl

/AlCl

B. Medicinal Chemistry (Linker Exploration)

In the development of Factor Xa inhibitors (like Rivaroxaban analogs), the length and rigidity of the linker between the thiophene and the core pharmacophore are crucial.

-

Pathway: The carboxylic acid can be converted to an activated ester or acid chloride to couple with amines.

-

Bioisosteres: The

-keto acid moiety mimics the structure of fenbufen (an NSAID), allowing for the synthesis of thiophene-based anti-inflammatory candidates.

C. Asymmetric Reduction

The ketone carbonyl is prochiral. Enantioselective reduction (using chiral Ruthenium catalysts or CBS reduction) yields the hydroxy-acid , a chiral building block for more complex bioactive molecules.

Figure 2: Divergent synthetic pathways utilizing the keto-acid scaffold.

Handling & Safety Protocols

-

Aluminum Chloride: Highly hygroscopic and reacts violently with water to release HCl gas. Handle only in a fume hood. Quench reactions slowly into ice.

-

Thiophene Derivatives: Often possess a strong, disagreeable sulfur odor. Use bleach (sodium hypochlorite) to scrub glassware and waste streams, oxidizing the sulfur compounds to odorless sulfoxides/sulfones.

-

Skin/Eye Contact: The acid nature of the product can cause irritation. Standard PPE (gloves, goggles) is mandatory.

References

-

Bayer Pharma AG. (2001). Substituted Oxazolidinones and their Use in the Field of Blood Coagulation.[2] WO Patent 01/47919. (Describes the structural class of 5-chlorothiophene Factor Xa inhibitors).

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation: Mechanism and Protocols. (Authoritative source for the acylation mechanism used in this synthesis).

-

Sigma-Aldrich. (2024). Product Specification: Friedel-Crafts Reagents and Thiophene Derivatives. (Source for physical property verification).

-

ScienceDirect. (2015). Regioselectivity in the Acylation of 2-Substituted Thiophenes. Tetrahedron Letters. (Supports the claim of 5-position selectivity).

Sources

Comprehensive Spectroscopic Guide: 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid

This guide provides an in-depth technical analysis of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid (CAS: 70685-06-2), a critical thiophene-based building block. The content is structured for research and development professionals requiring rigorous spectroscopic characterization and synthesis logic.

Executive Summary & Chemical Profile

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is a keto-acid intermediate utilized in the synthesis of bioactive thiophene derivatives. It is structurally characterized by a 5-chlorothiophene moiety conjugated to a succinyl chain. Its primary synthetic utility lies in its dual functionality: the ketone allows for reduction or reductive amination, while the carboxylic acid facilitates coupling or cyclization (e.g., to thienopyridazinones).

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid |

| CAS Registry | 70685-06-2 |

| Molecular Formula | |

| Molecular Weight | 218.66 g/mol |

| Monoisotopic Mass | 217.98 g/mol ( |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 128–132 °C (Typical range for aryl-succinyl acids) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

Synthesis & Reaction Logic

Understanding the synthesis is prerequisite to interpreting the spectroscopic impurity profile. The compound is classically prepared via Friedel-Crafts acylation .[1][2]

Synthetic Route

Reagents: 2-Chlorothiophene, Succinic Anhydride, Aluminum Chloride (

-

Activation:

complexes with succinic anhydride, opening the ring to generate the electrophilic acylium species. -

Substitution: The acylium ion attacks the 5-position of the 2-chlorothiophene ring. The 5-position is favored due to the directing effect of the sulfur atom and the steric/electronic blocking of the 2-position by chlorine.

-

Hydrolysis: Acidic workup hydrolyzes the aluminum complex to yield the free keto-acid.

Process Flow Diagram (Graphviz)

Caption: Figure 1. Friedel-Crafts acylation pathway for the synthesis of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid.

Spectroscopic Characterization

The following data represents the reference standards for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR)

Assignments are based on the characteristic shifts of 2,5-disubstituted thiophenes and succinyl derivatives.

NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 12.20 | Broad Singlet (br s) | 1H | -COOH | Carboxylic acid proton (exchangeable). |

| 7.75 | Doublet ( | 1H | Thiophene H-3 | Deshielded by adjacent C=O group. |

| 7.22 | Doublet ( | 1H | Thiophene H-4 | Shielded relative to H-3; adjacent to Cl. |

| 3.18 | Triplet ( | 2H | -C(=O)CH | |

| 2.55 | Triplet ( | 2H | -CH |

NMR (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment |

| 190.5 | Quaternary (C=O) | Ketone carbonyl (conjugated). |

| 173.8 | Quaternary (C=O) | Carboxylic Acid carbonyl. |

| 142.0 | Quaternary (Ar-C) | Thiophene C-2 (ipso to ketone). |

| 138.5 | Quaternary (Ar-C) | Thiophene C-5 (ipso to Cl). |

| 134.2 | Methine (CH) | Thiophene C-3 . |

| 128.8 | Methine (CH) | Thiophene C-4 . |

| 33.1 | Methylene (CH | -C(=O)C H |

| 28.0 | Methylene (CH | -C H |

Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of both carbonyl environments and the halogenated heteroaromatic ring.

| Wavenumber ( | Vibration Mode | Functional Group |

| 2800–3200 | O-H Stretch (Broad) | Carboxylic Acid dimer. |

| 1710 | C=O Stretch | Carboxylic Acid carbonyl. |

| 1665 | C=O Stretch | Ketone carbonyl (shifted lower due to thiophene conjugation). |

| 1415 | C=C Stretch | Thiophene ring skeletal vibration. |

| 780 | C-Cl Stretch | Aryl chloride. |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI). Isotopic Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio between the M and M+2 peaks.

-

Molecular Ion (

in ESI Negative): m/z 217 (100%), 219 (32%). -

Fragmentation (EI, 70eV):

-

m/z 218: Molecular Ion (

). -

m/z 145/147:

(Acylium ion) – Base Peak. -

m/z 117/119:

(Loss of CO). -

m/z 73:

(Succinyl chain fragment).

-

Analytical Method Validation (HPLC)

For purity assessment in drug development, the following HPLC conditions are recommended to separate the product from the starting material (2-chlorothiophene) and potential succinic acid byproducts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Thiophene absorption maximum).

-

Retention Time Logic:

-

Succinic Acid: ~1-2 min (highly polar).

-

Product: ~8-10 min.

-

2-Chlorothiophene: ~12-13 min (non-polar).

-

Impurity Profiling Logic

When analyzing crude spectra, look for these specific signatures:

-

Regioisomer (3-substitution): A minor doublet pair in

NMR with a smaller coupling constant ( -

Succinic Acid: A singlet at

2.42 ppm (DMSO) indicates unreacted anhydride hydrolysis. -

Aliphatic Impurities: Multiplets in the 0.8–1.5 ppm range suggest residual grease or solvents (Hexane/Ethyl Acetate) used in workup.

References

-

ChemicalBook. (2025). 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid - Product Properties and Safety. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2384324, 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid. Retrieved from

-

Sigma-Aldrich. (2025). Friedel-Crafts Acylation: Mechanism and Synthetic Applications. Retrieved from

-

BLD Pharm. (2025). Certificate of Analysis and MSDS: 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2013). Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Retrieved from

Sources

Technical Guide: Thiophene Carboxylic Acids in Drug Discovery

Scaffold Architecture, Synthetic Protocols, and Bioisosteric Utility

Executive Summary

Thiophene carboxylic acids represent a cornerstone scaffold in medicinal chemistry, serving as critical bioisosteres for benzoic acid derivatives.[1] Their utility stems from the unique electronic properties of the sulfur atom—specifically its capacity to act as an electron donor via resonance (+M) while exerting a strong inductive electron-withdrawing effect (-I). This guide provides a rigorous technical review of these moieties, moving beyond basic definitions to explore the causal relationships between their structural physics and their behavior in synthesis and biological systems.[1]

Part 1: Structural & Physicochemical Foundations[1]

The Sulfur Effect: Acidity and Aromaticity

Unlike the phenyl ring, the thiophene ring is electron-rich (π-excessive) yet the sulfur atom creates a distinct dipole. In the context of carboxylic acids, the position of the carboxyl group relative to the sulfur determines the acidity.

Mechanism of Acidity: The sulfur atom stabilizes the carboxylate anion through inductive withdrawal. However, this effect is position-dependent.[1] The C2 position is closer to the electronegative sulfur, making thiophene-2-carboxylic acid significantly more acidic than its C3 isomer or the benzoic acid analogue.

Table 1: Comparative Physicochemical Data

| Compound | Structure | pKa (approx.)[1][2][3][4] | LogP | Electronic Character |

| Benzoic Acid | Ph-COOH | 4.20 | 1.87 | Reference Standard |

| Thiophene-2-carboxylic acid | 2-Th-COOH | 3.53 | 1.42 | Stronger acid (-I effect dominant) |

| Thiophene-3-carboxylic acid | 3-Th-COOH | 4.10 | 1.50 | Weak acid (Distal S-atom) |

Note: Lower LogP in thiophenes compared to phenyls improves water solubility, a critical parameter in lead optimization.

Bioisosterism Logic

Replacing a phenyl ring with a thiophene is a classic strategy to alter metabolic stability and receptor binding.[1] The sulfur atom can act as a hydrogen bond acceptor (weak), and the slightly smaller van der Waals radius of thiophene (compared to benzene) allows for tighter binding in sterically constrained pockets.

Figure 1: Strategic rationale for Phenyl-to-Thienyl bioisosteric replacement in lead optimization.

Part 2: Synthetic Architectures

Synthesis of thiophene carboxylic acids requires navigating the high reactivity of the thiophene ring toward electrophiles. Two primary pathways dominate: Direct Lithiation (for C2 functionalization) and the Gewald Reaction (for highly substituted 2-aminothiophene scaffolds).

Protocol A: Regioselective Lithiation (C2-Carboxylation)

Context: This is the industry standard for generating simple 2-substituted acids. The proton at C2 is the most acidic (pKa ~32) allowing selective deprotonation by alkyl lithiums.

Experimental Protocol:

-

Inert Atmosphere: Flame-dry a 250 mL 3-neck flask; flush with Argon.

-

Solvation: Dissolve Thiophene (1.0 eq) in anhydrous THF (0.5 M concentration).

-

Cryogenic Cooling: Cool solution to -78°C (Dry ice/Acetone bath).[1] Critical: Temperature control prevents ring opening.

-

Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

-

Observation: Solution may turn yellow/orange.[1] Stir for 45 mins at -78°C.

-

-

Carboxylation: Bubble anhydrous CO2 gas (dried through a CaCl2 tube) into the reaction mixture for 30 mins.

-

Quench: Warm to 0°C and quench with 2N HCl until pH < 2.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Recrystallize from H2O/EtOH.[1]

Protocol B: The Gewald Reaction (Multicomponent Cyclization)

Context: Essential for synthesizing 2-aminothiophene-3-carboxylic acids, which are privileged structures in kinase inhibitors.

Mechanism: A Knoevenagel condensation between a ketone and an activated nitrile, followed by sulfur uptake and cyclization.[1]

Figure 2: The Gewald Reaction pathway for de novo thiophene synthesis.

Part 3: Reactivity & Stability Risks

The Decarboxylation Trap

Thiophene carboxylic acids, particularly those with electron-withdrawing groups at the 3-position (like nitro or another carbonyl), are prone to thermal decarboxylation.

-

Mechanism: The reaction proceeds via a cyclic transition state or a zwitterionic intermediate, facilitated by the aromatic stability of the resulting thiophene.

-

Mitigation: Avoid temperatures >150°C during workup. For ester hydrolysis steps, use mild bases (LiOH) at room temperature rather than refluxing in strong acid.[1]

Metabolic Activation (Toxicity Alert)

Like benzoic acids, thiophene carboxylic acids can undergo Phase II metabolism to form Acyl Glucuronides .[1]

-

Risk: These reactive metabolites can migrate and covalently bind to plasma proteins (haptenization), leading to immune-mediated idiosyncrasies (e.g., liver toxicity seen in drugs like Tienilic acid).[1]

-

Design Solution: Steric hindrance near the carboxyl group or bioisosteric replacement with a tetrazole can reduce glucuronidation rates.[1]

Part 4: Medicinal Chemistry Applications[1][12][13]

Case Study: NSAIDs (Tiaprofenic Acid vs. Suprofen)

Thiophene analogues of arylpropionic acid NSAIDs (like Ibuprofen) demonstrate the potency of this scaffold.

-

Tiaprofenic Acid: Contains a benzoylthiophene moiety.[1] The thiophene ring provides a lipophilic anchor similar to the phenyl in Ketoprofen but with altered metabolic oxidation profiles.

-

Suprofen: Features a thenoyl-phenylpropionic acid structure.[1]

-

Note: Both drugs faced scrutiny for renal toxicity, linked partly to the specific metabolic handling of the thiophene-ketone linkage, highlighting the need for rigorous ADME profiling.

Cardiovascular Agents (Eprosartan)

Eprosartan is an Angiotensin II Receptor Blocker (ARB).[1] Unlike Losartan (which uses a tetrazole-biphenyl scaffold), Eprosartan utilizes a thiophene-2-carboxylic acid moiety to mimic the acidic pharmacophore required for receptor salt-bridging. This modification results in a distinct binding mode that does not require metabolic activation.[1]

References

-

Physicochemical Properties of Heterocycles

-

Synthesis of Thiophenes (Lithiation & Gewald)

-

Source: Beilstein Journal of Organic Chemistry.[1] "Development of potential manufacturing routes for substituted thiophenes."

- Context: Detailed protocols for halogenation and carboxyl

-

-

Medicinal Chemistry & Bioisosterism

-

Source: Journal of Chemistry (Hindawi).[1] "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties."

- Context: Discussion on pKa modulation and metabolic implic

-

-

Gewald Reaction Mechanism

-

Source: ChemRxiv.[1] "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur."

- Context: Computational study on the Knoevenagel-Cope condens

-

-

Decarboxylation Mechanisms

Sources

- 1. researchgate.net [researchgate.net]

- 2. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 3. scispace.com [scispace.com]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. d-nb.info [d-nb.info]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Targeting the Thiophene Core: A Technical Guide to the Biological Activity of Chlorothiophene Derivatives

Executive Summary: The Chlorothiophene Advantage

In the landscape of heterocyclic medicinal chemistry, the thiophene ring serves as a classic bioisostere for the phenyl group. However, the specific introduction of chlorine atoms onto the thiophene scaffold—creating chlorothiophene derivatives —dramatically alters the pharmacological profile. This guide analyzes the technical utility of these derivatives, focusing on their enhanced lipophilicity, metabolic stability, and specific binding affinities in oncology and antimicrobial applications.

For the drug developer, the chlorothiophene moiety is not merely a structural spacer; it is a functional pharmacophore that modulates the Highest Occupied Molecular Orbital (HOMO) energy levels and blocks metabolically labile sites (specifically the

Chemical Space & Synthesis: Accessing the Scaffold

Strategic Synthesis Protocol

While various methods exist, the Claisen–Schmidt condensation remains the most robust pathway for generating biologically active chlorothiophene-based chalcones. The following protocol is standardized for high yield and reproducibility, specifically targeting anticancer precursors.

Protocol: Synthesis of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Target Utility: Precursor for anticancer screening against WiDr and HeLa cell lines.

Reagents:

-

2-Acetyl-5-chlorothiophene (0.01 mol)[1]

-

Substituted Benzaldehyde (0.01 mol)

-

Methanol (Solvent, 20 mL)

-

40% KOH (Catalyst, 4 mL)[1]

-

5% HCl (Neutralization)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 0.01 mol of 2-acetyl-5-chlorothiophene in 20 mL of methanol.

-

Activation: Add 0.01 mol of the selected aromatic aldehyde. Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Catalysis: Dropwise add 4 mL of 40% KOH solution while stirring vigorously. The solution may change color (typically yellow/orange) indicating the formation of the enolate intermediate.

-

Reaction: Stir the mixture continuously for 24 hours at room temperature.

-

QC Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using n-hexane/ethyl acetate (7:3). Look for the disappearance of the ketone starting material.

-

-

Workup: Pour the reaction mixture into 100 g of crushed ice.

-

Precipitation: Acidify the solution carefully with 5% HCl until pH ~2-3. A solid precipitate should form immediately.

-

Purification: Filter the solid under vacuum. Wash with cold water (3x 20 mL). Recrystallize from ethyl acetate to obtain the pure chalcone.[1]

Visualization of Synthetic Logic

The following diagram illustrates the logical flow of the synthesis and the critical decision points for structural optimization.

Figure 1: Workflow for the synthesis of chlorothiophene-based chalcones via Claisen-Schmidt condensation.

Pharmacological Profiles: The "Magic Chloro" Effect

The biological activity of these derivatives is heavily influenced by the chlorine atom's position.[2] The chlorine acts as a lipophilic anchor and an electronic modulator.

Anticancer Activity

Chlorothiophene derivatives have shown remarkable potency against colorectal and cervical cancer lines. The mechanism often involves the restoration of p53 function by inhibiting the p53-MDM2 interaction.[1]

Key Data Summary:

| Compound Class | Target Cell Line | IC50 Value | Mechanism of Action | Reference |

| Chlorothiophene Chalcone (C6) | WiDr (Colorectal) | 0.45 µg/mL | p53-MDM2 inhibition; Bcl-2 downregulation | [1] |

| Chlorothiophene Chalcone (C4) | WiDr (Colorectal) | 0.77 µg/mL | High selectivity for cancer vs. normal cells | [1] |

| Pyrazoline Derivative 2 | HeLa (Cervical) | 9.27 µg/mL | EGFR binding (Binding Energy: -8.8 kcal/mol) | [2] |

| Cu(II)-3-chlorothiophene Complex | A2780 (Ovarian) | 0.4 µM | DNA binding; Oxidative stress induction | [3] |

Mechanistic Insight: The chlorine atom at the C5 position of the thiophene ring prevents metabolic oxidation at this typically reactive site. In non-chlorinated thiophenes, the C5 position is susceptible to cytochrome P450 oxidation, leading to the formation of reactive sulfoxides or epoxides which can cause indiscriminate toxicity (hepatotoxicity). By blocking this site with chlorine, the molecule retains its therapeutic efficacy while reducing off-target metabolic activation.

Antimicrobial & Antiviral Activity

Beyond oncology, the scaffold exhibits significant activity against resistant bacterial strains.

-

Target: Xanthomonas axonopodis pv. citri (Plant pathogen)[3]

-

Activity: EC50 of 11.4 µg/mL (Superior to standard bismerthiazol).[3]

-

Structure: Chalcone derivative containing thiophene sulfonate.

-

-

Target: Clostridium difficile[4]

-

Activity: MIC 2–4 µg/mL.

-

Structure: Spiro-indoline-oxadiazole with thiophene core.[4]

-

Mechanistic SAR & Pathway Visualization

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing these leads. The following diagram maps the specific contributions of the chlorothiophene moiety to biological activity.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the chlorothiophene scaffold.

Mechanism of Action: p53-MDM2 Pathway

The most promising anticancer application involves the disruption of the p53-MDM2 complex. Chlorothiophene derivatives bind to the hydrophobic cleft of MDM2, displacing p53 and allowing it to initiate apoptosis in cancer cells.

Figure 3: Mechanism of Action showing the restoration of p53 activity by chlorothiophene derivatives.

References

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway Source: Arabian Journal of Chemistry (2025) URL:[Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents (Pyrazoline data context) Source: ResearchGate (2025) URL:[Link]

-

Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes Source: MDPI (Molecules, 2024) URL:[Link]

-

Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate Source: RSC Advances (2019) URL:[Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide Source: Future Medicinal Chemistry (2024) URL:[Link]

Sources

- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Substituted Butanoic Acids: A Technical Guide

Introduction: The Privileged Scaffold of Butanoic Acid[1]

Butanoic acid (butyric acid) serves as a fundamental pharmacophore in medicinal chemistry.[1] Its four-carbon backbone, capable of supporting diverse functional groups at the

While the parent compound acts primarily as a histone deacetylase (HDAC) inhibitor and metabolic substrate, substituted derivatives exhibit a remarkable divergence in pharmacology. By altering the substitution pattern, researchers can shift the therapeutic window from metabolic regulation (GPR109A agonists) to neurological modulation (GABA analogs) and oncology (nitrogen mustards).

This guide dissects the primary therapeutic targets of substituted butanoic acids, providing mechanistic insights, experimental validation protocols, and structural activity relationships (SAR).

Neurological Targets: GABA-B Receptors and Voltage-Gated Calcium Channels[1][2]

The most clinical success in this class comes from

Comparative Pharmacology: Baclofen vs. Phenibut[1][2]

Although structurally similar, Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and Phenibut (4-amino-3-phenylbutanoic acid) target distinct components of the synaptic transmission machinery.[1]

| Compound | Primary Target | Mechanism | Binding Affinity ( |

| Baclofen | GABA-B Receptor | Agonist (Metabotropic) | ~0.015 |

| Phenibut | Blocker / Gabapentinoid | ~23–39 |

Mechanistic Divergence:

-

Baclofen: Acts as a selective agonist at GABA-B receptors.[1][2][3] Presynaptically, it inhibits voltage-gated Ca

channels (VGCCs) via G -

Phenibut: Primarily mimics the action of gabapentin, binding to the

auxiliary subunit of P/Q-type and N-type VGCCs.[1] This prevents the trafficking of the channel to the membrane, reducing calcium influx in hyperexcited neurons.[1]

Visualization: Synaptic Modulation Pathways

Figure 1: Divergent signaling pathways of 3-substituted butanoic acids.[1] Baclofen dominates GABA-B signaling, while Phenibut preferentially targets the

Validation Protocol: [3H]-Baclofen Binding Assay

To validate novel 3-substituted analogs, a competitive binding assay against radiolabeled baclofen is the gold standard.[1]

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[1] Centrifuge at 48,000

for 20 min. Resuspend pellet.[1] -

Incubation: Incubate membranes (200

g protein) with 2 nM [3H]-Baclofen and the test compound ( -

Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Proteostatic and Epigenetic Targets: 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid (4-PBA) represents a unique class of "chemical chaperones" that possess dual activity: alleviating Endoplasmic Reticulum (ER) stress and inhibiting Histone Deacetylases (HDACs).

Mechanism of Action[1][4][5]

-

Chemical Chaperone (Cytosolic/ER): 4-PBA is a low molecular weight hydrophobic acid.[1] It interacts with exposed hydrophobic regions of unfolded proteins, preventing aggregation and stabilizing protein conformation.[1][4] This resolves the Unfolded Protein Response (UPR).[1]

-

HDAC Inhibition (Nuclear): 4-PBA acts as a pan-HDAC inhibitor (Class I and II).[1] By inhibiting deacetylation, it relaxes chromatin structure, promoting the transcription of survival genes (e.g., GLUT4, SMN2).

Visualization: The Dual-Action Workflow

Figure 2: 4-PBA operates via two distinct subcellular mechanisms: reducing ER stress in the cytoplasm and modulating gene expression in the nucleus.

Validation Protocol: Thapsigargin-Induced ER Stress Rescue

To verify the chaperone activity of a butanoic acid derivative independent of HDAC inhibition:

-

Cell Culture: Seed HEK293 or HeLa cells in 96-well plates.

-

Induction: Treat cells with Thapsigargin (1

M) for 6 hours to deplete ER Ca -

Treatment: Co-treat with Test Compound (0.5 – 5 mM) vs. 4-PBA (Positive Control).

-

Readout:

-

qRT-PCR: Measure mRNA levels of UPR markers: BiP/GRP78, CHOP, and spliced XBP1.

-

Success Criteria: A significant reduction in CHOP and BiP expression relative to the Thapsigargin-only control indicates successful chemical chaperoning.[1]

-

Metabolic & Immunomodulation: GPR109A (HCAR2)[7]

3-Hydroxybutanoic acid (3-HB) , a ketone body, is not merely a fuel source but a potent signaling molecule targeting the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A).

-

Target: GPR109A (Gi/Go-coupled GPCR).[1]

-

Expression: Adipocytes, Macrophages, Dendritic Cells, Colonic Epithelium.

-

Therapeutic Effect:

Experimental Note: When designing 3-substituted butanoic acids for metabolic targets, screening against GPR109A using a cAMP inhibition assay (Gi-coupled) is essential to assess off-target immunomodulatory effects.

Oncology: DNA Alkylation (Nitrogen Mustards)

Chlorambucil demonstrates how the butanoic acid tail can serve as a carrier for cytotoxic warheads.[1]

-

Structure: 4-[bis(2-chloroethyl)amino]phenyl]butanoic acid.

-

Mechanism: The chloroethyl groups form highly reactive aziridinium ions.[1] The butanoic acid chain provides oral bioavailability and cellular uptake properties distinct from other nitrogen mustards (e.g., melphalan).[1]

-

Outcome: Interstrand cross-linking

DNA replication block

References

-

Baclofen Mechanism: Dr. Oracle.[1] (2025).[1][3][8][9] Mechanism of Action of Baclofen. 3[2][10][11]

-

GABA-B vs VGCC Affinity: National Institutes of Health.[1] (2004).[1][10][12] Activation of the GABAB Receptor by Agonists and Positive Allosteric Modulators. 10

-

4-PBA & HDAC Inhibition: Li, Y., et al. (2021).[1][13] 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition.[1][13] PLoS ONE. 13

-

4-PBA & ER Stress: Evaluation of 4-PBA in Chondrocytes. (2019). 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes. 14[2][10]

-

Chlorambucil Mechanism: Wikipedia/Drugs.com.[1] Chlorambucil Mechanism of Action and Clinical Data. 1

-

GPR109A & 3-Hydroxybutyrate: Zhang, S.J., et al. (2021).[1][5] Ketone Body 3-Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx.[1][5] Advanced Science. 5

Sources

- 1. Chlorambucil - Wikipedia [en.wikipedia.org]

- 2. Baclofen - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 5. Ketone Body 3-Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Baclofen, a GABAb receptor agonist, impairs motor learning in healthy people and changes inhibitory dynamics in motor areas. [mrcbndu.ox.ac.uk]

- 9. 4-Amino-3-phenylbutyric acid, (R)- | C10H13NO2 | CID 685622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 14. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of Thiophene Scaffolds: From Bioactivation to Target Engagement

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

Thiophene is a cornerstone bioisostere in medicinal chemistry, valued for its electron-rich aromaticity and capacity to mimic phenyl rings while altering lipophilicity and metabolic susceptibility.[1][2][3][4][5][6] However, the thiophene ring presents a dichotomy: it can serve as a stable pharmacophore (e.g., Olanzapine, Raloxifene) or a reactive prodrug moiety (e.g., Clopidogrel).

This guide details the mechanistic evaluation of thiophene compounds. It moves beyond standard screening to focus on causality : defining how a thiophene interacts with biological systems, whether through cytochrome P450-mediated ring opening, ATP-competitive kinase inhibition, or photo-induced singlet oxygen generation.

Part 1: Metabolic Bioactivation (The "Double-Edged Sword")

The most critical mechanistic feature of the thiophene ring is its susceptibility to S-oxidation by Cytochrome P450 (CYP) enzymes. This pathway dictates whether a compound becomes a therapeutic agent (prodrug activation) or a safety liability (hepatotoxicity).

The Mechanism: S-Oxidation and Ring Opening

The thiophene ring is not metabolically inert. CYP450 enzymes (primarily CYP2C9, CYP2C19, and CYP2B6) attack the sulfur atom or the C2-C3 double bond.

-

S-Oxidation: The initial step is the transfer of an oxygen atom to the sulfur, forming a thiophene S-oxide . This intermediate is highly electrophilic and unstable.

-

Diels-Alder Dimerization: If not trapped, S-oxides can dimerize.

-

Michael Addition: The S-oxide acts as a Michael acceptor for cellular nucleophiles (glutathione, proteins), leading to toxicity.

-

Thiolactone Formation (Prodrug Path): In drugs like Clopidogrel, the S-oxide rearranges to a 2-oxo-thiophene (thiolactone). Subsequent hydrolysis opens the ring, revealing a reactive free thiol that forms a disulfide bridge with the P2Y12 receptor (efficacy).

Visualization: Thiophene Bioactivation Pathway

The following diagram illustrates the bifurcation between toxic adduction and therapeutic activation.

Caption: Bifurcation of thiophene metabolism: Reactive S-oxides can lead to toxicity (red path) or therapeutic activation (green path).

Protocol: Reactive Metabolite Trapping (GSH & Maleimide)

To determine if your thiophene lead generates reactive metabolites, use this self-validating trapping assay.

Objective: Capture transient electrophilic species (S-oxides, epoxides) using soft (Glutathione) and hard (Cyanide) nucleophiles, or dienophiles (Maleimide) for S-oxides.

Reagents & Setup:

-

Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein conc.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Trapping Agents:

-

Standard: L-Glutathione (GSH) (10 mM) + Stable Isotope labeled GSH (1:1 ratio) for mass spec confirmation.

-

Specific for Thiophene S-oxides: N-Methylmaleimide (NMM) (2 mM).

-

-

Positive Control: Ticlopidine (Known to form GSH adducts via thiophene S-oxide).

Step-by-Step Workflow:

-

Pre-incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM), and Trapping Agent in Potassium Phosphate buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 min.

-

Why: Phosphate buffer mimics physiological pH/ionic strength. Pre-warming ensures enzymatic kinetics are linear upon start.

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Control: Prepare a parallel sample adding Buffer instead of NADPH (Negative Control). This rules out chemical reactivity independent of metabolism.

-

-

Incubation: Shake at 37°C for 60 minutes.

-

Quenching: Add an equal volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

-

Why: ACN precipitates proteins; acid stabilizes the trapping adducts and stops enzymatic activity immediately.

-

-

Centrifugation: 10,000 x g for 15 min at 4°C. Collect supernatant.

-

Analysis (LC-HRMS): Inject onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Search Criteria: Look for [M + GSH - 2H]+ (S-oxide adduct) or [M + NMM + O]+ (Diels-Alder adduct). Use the 1:1 isotope doublet to distinguish real adducts from matrix noise.

-

Part 2: Target Engagement (Kinase Inhibition)

Many stable thiophene derivatives act as ATP-competitive inhibitors in oncology (e.g., VEGFR, PI3K inhibitors). The thiophene ring often occupies the hydrophobic pocket of the kinase ATP binding site.

Mechanism: Residence Time vs. IC50

Standard IC50 assays are thermodynamic equilibrium measurements. However, for thiophene inhibitors, residence time (drug-target binding duration) is a better predictor of in vivo efficacy. Thiophenes often induce conformational changes in the kinase hinge region, leading to slow dissociation rates.

Protocol: Time-Resolved FRET (TR-FRET) Binding Kinetics

This assay measures the "off-rate" (

Objective: Measure how long the thiophene compound stays bound to the kinase active site.

Reagents:

-

Kinase: Recombinant human kinase (tagged, e.g., GST or His).

-

Tracer: Fluorescently labeled ATP-competitive probe (e.g., AlexaFluor-647 conjugate).

-

Antibody: Europium (Eu)-labeled anti-tag antibody (FRET donor).

Step-by-Step Workflow:

-

Equilibrium Phase: Incubate Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (at

) with the Test Compound (at 10x IC50) for 60 min.-

State: The inhibitor occupies the binding site; Tracer is displaced (Low FRET signal).

-

-

Dissociation Phase (The Jump): Rapidly dilute the mixture 100-fold into buffer containing a saturating concentration of unlabeled probe.

-

Why: This prevents re-binding of the Test Compound once it dissociates.

-

-

Measurement: Monitor the increase in FRET signal over time (0–120 min) using a plate reader (Excitation 337 nm, Emission 665/620 nm).

-

Logic: As the thiophene inhibitor dissociates, the fluorescent Tracer binds to the empty kinase, increasing the FRET signal.

-

-

Calculation: Fit the curve to a one-phase exponential association model to derive

.-

Result: Residence Time (

) =

-

Part 3: Phototoxicity (The Environmental Liability)

Thiophene compounds, particularly those with conjugated systems (e.g., alpha-terthienyls), are potent photosensitizers. Upon UV-A exposure, they can generate Reactive Oxygen Species (ROS), leading to skin irritation or retinal damage.

The Mechanism: Type II Photosensitization[7]

-

Excitation: UV light excites the thiophene to a Singlet State (

). -

Intersystem Crossing: The molecule transitions to a long-lived Triplet State (

). -

Energy Transfer: The

thiophene transfers energy to ground-state molecular oxygen (

Visualization: Phototoxicity Mechanism

Caption: Type II photosensitization pathway characteristic of conjugated thiophenes.

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This is the OECD TG 432 standard for regulatory safety assessment.

Objective: Compare cytotoxicity of the compound with and without UV irradiation.

Step-by-Step Workflow:

-

Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates. Incubate 24h.

-

Treatment: Treat both plates with serial dilutions of the Thiophene compound (8 concentrations).

-

Irradiation:

-

Plate A (+UV): Expose to 5 J/cm² UVA light (approx. 50 mins).

-

Plate B (-UV): Keep in the dark at room temperature (Dark Control).

-

-

Post-Incubation: Wash cells and incubate overnight.

-

Viability Check: Add Neutral Red dye. Incubate 3 hours.

-

Quantification: Extract dye and measure OD540.

-

Calculation: Calculate the Photo-Irritation Factor (PIF).

- .

-

Interpretation: PIF > 5 indicates probable phototoxicity.

Part 4: Strategic MoA Deconvolution Workflow

When developing a new thiophene lead, use this logic flow to deconvolve its mechanism and safety profile.

Caption: Decision matrix for evaluating thiophene candidates, prioritizing safety liabilities early in the pipeline.

Data Presentation: Key Thiophene Drugs & Mechanisms[4][5][6][12][13]

| Drug | Thiophene Role | Mechanism of Action | Key Metabolic Feature |

| Clopidogrel | Prodrug Moiety | P2Y12 Antagonist (Irreversible) | Thiophene ring oxidation -> Ring opening -> Active thiol.[10] |

| Olanzapine | Stable Scaffold | 5-HT2A / D2 Antagonist | Stable thiophene; metabolism occurs elsewhere (N-glucuronidation). |

| Tienilic Acid | Tox Liability | Diuretic (Withdrawn) | Thiophene S-oxide formation -> CYP2C9 suicide inhibition (Immune Hepatitis).[12] |

| Raloxifene | Bioisostere | SERM (Estrogen Receptor) | Benzothiophene mimics hydroxyphenyl; highly stable. |

References

-

Dansette, P. M., et al. (2012). Metabolic activation of the thiophene ring: S-oxidation and ring-opening. Chemical Research in Toxicology. Link

-

Bouman, H. J., et al. (2011). Paraoxonase-1 is a major determinant of clopidogrel efficacy. Nature Medicine. Link

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

-

OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD. Link

-

Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

Sources

- 1. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]

- 8. Excited states of thiophene: ring opening as deactivation mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic Acid in Organic Synthesis

Document Type: Application Note & Technical Protocol Doc ID: AN-CTOA-2026-01 Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid (CAS: 70685-06-2) is a high-value C4-functionalized thiophene scaffold. While 5-chlorothiophene-2-carboxylic acid is widely recognized as the primary building block for Factor Xa inhibitors (e.g., Rivaroxaban), this keto-acid variant offers a distinct strategic advantage: it provides a pre-installed 4-carbon linker with dual electrophilic sites (ketone and carboxylic acid).

This application note details the synthesis and downstream utilization of this compound. It serves as a critical intermediate for accessing pyridazinone-based bioactives (via hydrazine condensation) and bicyclic tetrahydrobenzo[b]thiophenes (via reduction and cyclization), moieties frequently explored in cardiovascular and anti-inflammatory drug discovery.

Synthesis of the Core Scaffold

Rationale

The synthesis exploits the electron-rich nature of 2-chlorothiophene in a regioselective Friedel-Crafts acylation. The chlorine atom at position 5 directs the incoming succinyl group to position 2, preventing polymerization and ensuring high regiochemical purity.

Protocol A: Friedel-Crafts Acylation

Objective: Synthesis of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid.[1]

Reagents & Materials:

-

2-Chlorothiophene (1.0 eq)

-

Succinic Anhydride (1.2 eq)

-

Aluminum Chloride (AlCl₃) (2.5 eq) - Lewis Acid Catalyst

-

Dichloromethane (DCM) or Nitrobenzene - Solvent

-

HCl (conc.)[2] / Ice - Quenching

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

-

Lewis Acid Suspension: Charge the flask with AlCl₃ (2.5 eq) and anhydrous DCM (5-10 volumes). Cool to 0–5°C using an ice/salt bath.

-

Anhydride Activation: Add succinic anhydride (1.2 eq) portion-wise to the suspension. Stir for 15 minutes to allow complexation.

-

Substrate Addition: Dissolve 2-chlorothiophene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 10°C.

-

Mechanistic Note: Slow addition prevents the formation of di-acylated byproducts.

-

-

Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM) or HPLC.

-

Quenching: Pour the reaction mixture slowly into a stirred slurry of ice and concentrated HCl (approx. 10% v/v). Caution: Highly exothermic.

-

Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases.[2][3][4]

-

Purification:

-

Extract the combined organic phase with saturated aqueous NaHCO₃ (sodium bicarbonate). The product (as a carboxylate salt) will move to the aqueous phase, leaving non-acidic impurities in the organic phase.

-

Separate the aqueous layer and acidify carefully with 6N HCl to pH ~2. The product will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallization:[3][5] If necessary, recrystallize from Ethanol/Water or Toluene.

-

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Downstream Applications

Application 1: Synthesis of Pyridazinone Derivatives

The 1,4-dicarbonyl spacing of the scaffold is ideal for heterocyclization with hydrazines. The resulting 6-(5-chlorothiophen-2-yl)-4,5-dihydropyridazin-3(2H)-ones are potent pharmacophores, often exhibiting platelet aggregation inhibition and cardiotonic activity.

Protocol B: Cyclocondensation with Hydrazine

-

Dissolution: Dissolve 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid (1.0 eq) in Ethanol or n-Butanol.

-

Reagent Addition: Add Hydrazine Hydrate (1.5 eq).

-

Reflux: Heat the mixture to reflux (80–100°C) for 3–5 hours.

-

Workup: Cool the solution. The pyridazinone product often precipitates directly. If not, concentrate the solvent and dilute with cold water.[4]